

Application Notes and Protocols for AF647-NHS Ester in Immunofluorescence Microscopy

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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Introduction

AF647-NHS ester is a bright, far-red fluorescent dye commonly utilized for labeling proteins, antibodies, and other amine-containing molecules for visualization in cellular imaging and flow cytometry.[1][2] Its succinimidyl ester (NHS ester) functional group readily reacts with primary amines on biomolecules to form stable covalent bonds.[3][4] This dye is particularly well-suited for immunofluorescence (IF) microscopy due to its high water solubility, pH insensitivity over a broad range (pH 4-10), and exceptional photostability, which allows for robust and reproducible staining.[2][5] The far-red emission of AF647 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio in imaging experiments.

Properties of AF647-NHS Ester

A summary of the key properties of AF647-NHS ester is presented in the table below. These characteristics make it an excellent choice for sensitive and high-resolution immunofluorescence applications.

Property	Value	Reference
Excitation Maximum	~651-655 nm	[2][5]
Emission Maximum	~672-680 nm	[2][5]
Molar Extinction Coefficient	~191,800 L·mol ⁻¹ ·cm ⁻¹	[2]
Quantum Yield	~0.15	[2]
Recommended Laser Lines	633 nm	[2][6]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[3][4]
Reactivity	Primary Amines	[2][3]
Solubility	Good in water, DMSO	[1]

Experimental Protocols

Antibody Labeling with AF647-NHS Ester

This protocol provides a general guideline for conjugating AF647-NHS ester to an antibody, such as Immunoglobulin G (IgG). It is crucial to use an antibody solution free of amine-containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these will compete for reaction with the NHS ester.[7]

Materials:

- Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
- AF647-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Microcentrifuge tubes

Procedure:

- Prepare the Antibody:
 - Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.
[8]
- Prepare the Dye Solution:
 - Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.[7] This solution should be used immediately.
- Conjugation Reaction:
 - The optimal molar ratio of dye to antibody for labeling can vary. A good starting point is a 10:1 to 20:1 molar ratio.[7]
 - Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with an appropriate storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band that elutes first.
- Storage:

- Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to store the antibody in small aliquots.[4]

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AF647-labeled antibody to stain cultured cells.

Materials:

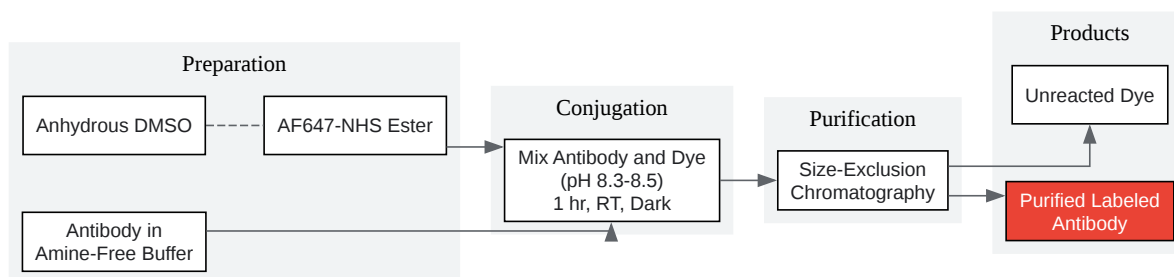
- Cultured cells on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[9]
- AF647-labeled primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting Medium

Procedure:

- Cell Preparation:
 - Wash the cells twice with PBS.
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):

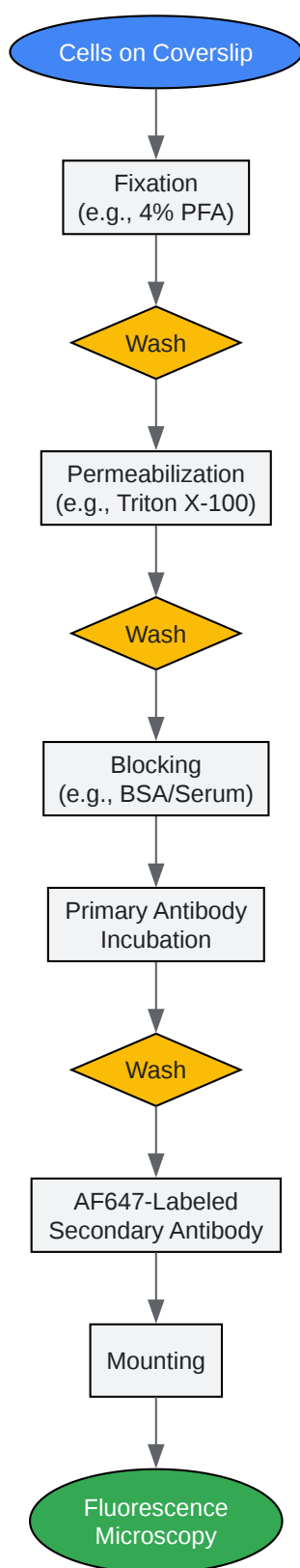
- If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[9]
- Antibody Incubation:
 - Dilute the AF647-labeled antibody to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the stained cells using a fluorescence microscope equipped with appropriate filters for AF647 (Excitation/Emission: ~650/670 nm).

Visualizations



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Caption: Workflow for labeling an antibody with AF647-NHS ester.



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Caption: A typical indirect immunofluorescence staining workflow.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Weak or No Signal	Low concentration of the target protein.	Use a positive control to ensure the protein is present. Consider signal amplification methods. [9]
Suboptimal antibody concentration.	Perform a titration to determine the optimal concentration of the primary and/or secondary antibody. [10] [11]	
Inefficient labeling of the antibody.	Verify the labeling efficiency. Ensure that the antibody was in an amine-free buffer during conjugation.	
Photobleaching.	Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light.	
Incorrect filter set on the microscope.	Ensure the microscope's filter sets are appropriate for the excitation and emission spectra of AF647.	
High Background	Non-specific antibody binding.	Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). [9] [10]
Antibody concentration is too high.	Reduce the concentration of the primary and/or secondary antibody. [10] [11]	
Insufficient washing.	Increase the number and/or duration of the washing steps between antibody incubations. [9]	

Autofluorescence.	Use a mounting medium with an anti-fade reagent. If possible, perform spectral unmixing.	
Non-specific Staining	Cross-reactivity of the secondary antibody.	Run a control with only the secondary antibody to check for non-specific binding.[10]
The primary antibody is not specific.	Validate the primary antibody using a positive and negative control (e.g., knockout/knockdown cells).	
Fixation artifacts.	Try different fixation methods or optimize the fixation time.[9]	

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